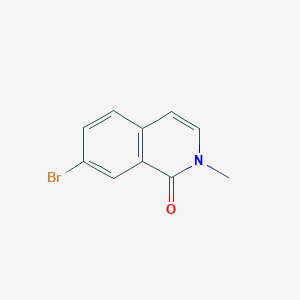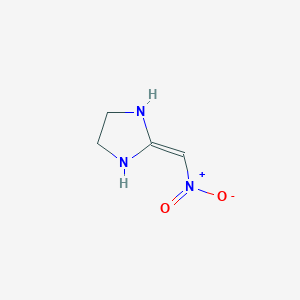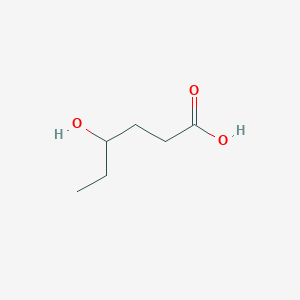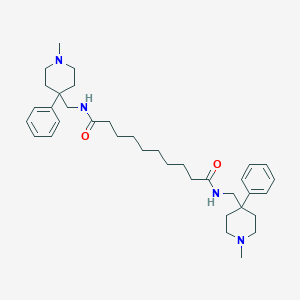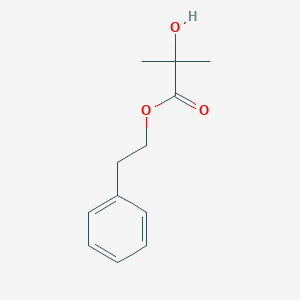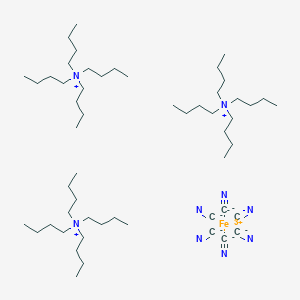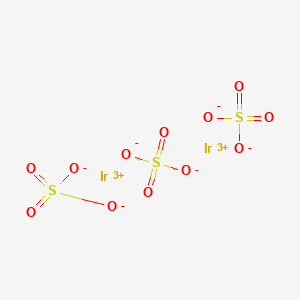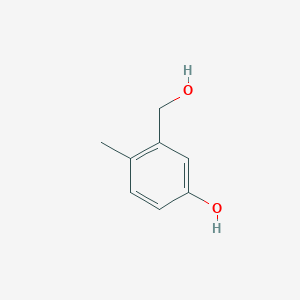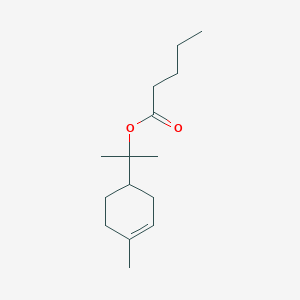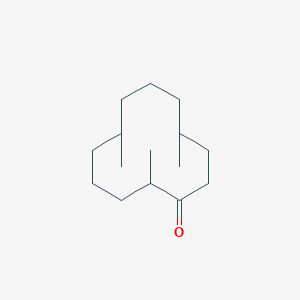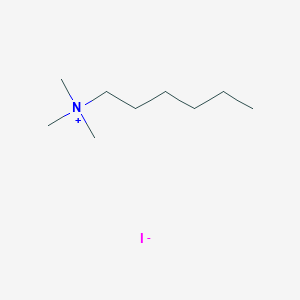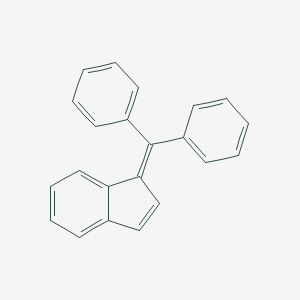
1-(Diphenylmethylene)indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Diphenylmethylene)indene is a chemical compound with the linear formula C22H16 . It has a molecular weight of 280.373 .
Synthesis Analysis
The synthesis of indene derivatives, which would include 1-(Diphenylmethylene)indene, involves various methods. One such method includes the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst . Another method involves the use of substituted phenols as starting materials in a reaction sequence composed of Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis .Molecular Structure Analysis
The molecular structure of 1-(Diphenylmethylene)indene is based on the linear formula C22H16 . For more detailed structural analysis, spectroscopic methods such as mass spectrometry could be used .Chemical Reactions Analysis
Indene derivatives, including 1-(Diphenylmethylene)indene, can undergo various chemical reactions. For instance, they can participate in Diels-Alder reactions to trap proposed short-lived intermediates . They can also undergo cycloisomerization in the presence of alkynophilic metal salts .Physical And Chemical Properties Analysis
1-(Diphenylmethylene)indene is a clear, colorless to light-yellow liquid . It has a strong, aromatic odor . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or reference to specific databases .Safety And Hazards
Future Directions
properties
CAS RN |
13245-90-4 |
|---|---|
Product Name |
1-(Diphenylmethylene)indene |
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-benzhydrylideneindene |
InChI |
InChI=1S/C22H16/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)21/h1-16H |
InChI Key |
MWUQDVNGYMNUNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C2C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Other CAS RN |
13245-90-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



